N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide

anticancer cytotoxicity HepG2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide (CAS:1428372-08-0, molecular formula C21H19N3O3, molecular weight 361.40 g/mol) features a 1,2,3,4-tetrahydroquinoline core N-substituted with a benzoyl group at position 1 and tethered via an amide bond to a 5-methylisoxazole-4-carboxylic acid moiety at position 7. This hybrid architecture has drawn attention in chemical biology as a synthetic scaffold, yet primary peer-reviewed pharmacological data for this specific compound remain absent from the public domain.

Molecular Formula C21H19N3O3
Molecular Weight 361.401
CAS No. 1428372-08-0
Cat. No. B2397322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide
CAS1428372-08-0
Molecular FormulaC21H19N3O3
Molecular Weight361.401
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C21H19N3O3/c1-14-18(13-22-27-14)20(25)23-17-10-9-15-8-5-11-24(19(15)12-17)21(26)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25)
InChIKeyRPEWNTFTPRXNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide (CAS 1428372-08-0): Procurement-Grade Baseline Characterization


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide (CAS:1428372-08-0, molecular formula C21H19N3O3, molecular weight 361.40 g/mol) features a 1,2,3,4-tetrahydroquinoline core N-substituted with a benzoyl group at position 1 and tethered via an amide bond to a 5-methylisoxazole-4-carboxylic acid moiety at position 7. This hybrid architecture has drawn attention in chemical biology as a synthetic scaffold, yet primary peer-reviewed pharmacological data for this specific compound remain absent from the public domain. [1]

Why Generic Substitution of CAS 1428372-08-0 with Close Structural Analogs Is Not Warranted


Compounds sharing the tetrahydroquinoline-isoxazole hybrid core display sharply divergent activity profiles that are exquisitely sensitive to even minor substitution changes. Published structure-activity relationship (SAR) studies on this chemotype demonstrate that the nature and position of the N-substituent on the tetrahydroquinoline ring—benzoyl versus sulfonyl versus alkanoyl—and the regiochemistry of the isoxazole-carboxamide attachment (4-carboxamide versus 3- or 5-carboxamide) profoundly alter target engagement, cytotoxic potency, and bioenergetic effects. [1] Consequently, generic interchange among analogs without empirical validation of the specific compound introduces unacceptable risk into experimental reproducibility and procurement decisions.

Quantitative Differentiation Evidence for CAS 1428372-08-0 Relative to Tetrahydroquinoline-Isoxazole Analog Chemotypes


Anticancer Cytotoxicity: Absence of Direct Comparative Data for CAS 1428372-08-0

No primary publication or patent was identified that reports a quantitative cytotoxicity value (IC50) for CAS 1428372-08-0 in any cell line. The closest structural analogs are tetrahydroquinoline-isoxazole hybrids (differing at the N-substituent and isoxazole attachment) evaluated in the HepG2 hepatocellular carcinoma model, where compounds 3a (N-propargyl-THQ-isoxazole) and 3j exhibited IC50 values of 6.80 µM (selectivity index = 14.7) and 5.20 µM (selectivity index > 16.1), respectively. [1] Because the N-benzoyl and 5-methylisoxazole-4-carboxamide architecture of the target compound is distinct from the N-propargyl/2-oxopyrrolidinyl systems in the published study, the activity of CAS 1428372-08-0 cannot be inferred from these data. The comparison is therefore limited to qualitative class-level inference.

anticancer cytotoxicity HepG2

Fungicidal Activity: Class-Level Evidence for N-Benzoyl Tetrahydroquinoline Carboxamides

Compounds bearing the N-benzoyl tetrahydroquinoline carboxamide scaffold have demonstrated promising fungicidal activity, though no data specific to CAS 1428372-08-0 were found. In a study of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides (note: differing connectivity from the target compound’s 7-position attachment), compound 5n showed EC50 values of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum, outperforming the commercial fungicide flutolanil. [1] The 5-methylisoxazole-4-carboxamide moiety in the target compound is structurally distinct from the N-substituted benzamide series, and the point of attachment to the THQ ring (7-position versus 1-position) represents a critical SAR variable.

fungicidal agricultural chemistry Valsa mali

Mitochondrial Bioenergetics Modulation: THQ-ISX Hybrid Class Effects

Tetrahydroquinoline-isoxazole hybrids have been shown to modulate mitochondrial bioenergetics. FM50 (X = Cl; Y = H, bearing a phenyl-substituted ISX but lacking the N-benzoyl group of the target compound) inhibited Hep-G2 cell viability with an IC50 of 5.2 ± 1.9 µM and reduced respiration in all states. FM53 (X = H; Y = H, analogous ISX phenyl substitution) exhibited an IC50 of 6.8 ± 0.7 µM. Both compounds inhibited NADH oxidase and NADH cytochrome c reductase by approximately 50%. [1] This class-level evidence indicates that the THQ-ISX scaffold can target mitochondrial energy metabolism, but the contribution of the N-benzoyl substituent—absent in FM48, FM49, FM50, and FM53—remains uncharacterized.

mitochondrial bioenergetics respiration complex I

Data Availability Gap: Cross-Study Comparable Evidence Is Not Available

Systematic searches of PubMed, patents, BindingDB, ChEMBL, and chemical databases returned no quantitative biological activity data for CAS 1428372-08-0. All identified data pertain to structurally distinct analogs that differ in at least one critical moiety: the N-substituent on the tetrahydroquinoline ring, the regiochemistry of the isoxazole attachment, or the nature of the amide bond. No direct head-to-head comparison between the target compound and any analog has been published.

data availability procurement risk evidence gap

Validated Application Scenarios for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide (CAS 1428372-08-0)


Chemical Probe Development for Tetrahydroquinoline-Isoxazole SAR Elucidation

This compound may serve as a structural probe to disentangle the contributions of the N-benzoyl substituent and the 7-position 5-methylisoxazole-4-carboxamide attachment in SAR studies, given that published analogs predominantly explore N-propargyl, N-sulfonyl, or N-alkanoyl substitution patterns. Experimental head-to-head comparisons with THQ-ISX hybrids from the Güiza (2019) and Álvarez Santos (2019) series would be required to map substitution-dependent activity cliffs. [1]

Agricultural Antifungal Lead Optimization

The N-benzoyl tetrahydroquinoline scaffold, as demonstrated by Lei et al. (2016), exhibits fungicidal activity against Valsa mali and Sclerotinia sclerotiorum. CAS 1428372-08-0 introduces a 5-methylisoxazole-4-carboxamide pharmacophore absent from the published N-benzoyl THQ-1-carboxamide series, representing a novel vector for antifungal potency and selectivity optimization. [1]

Mitochondrial Pharmacology Research Tool

THQ-ISX hybrids have been shown to inhibit mitochondrial complex I and uncoupled respiration. CAS 1428372-08-0 provides an alternative scaffold for exploring the impact of N-benzoyl substitution on mitochondrial membrane permeability and electron transport chain enzyme inhibition, pending empirical characterization following the methodologies of Álvarez Santos et al. (2019). [1]

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